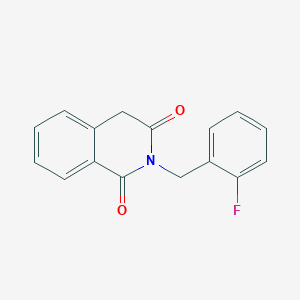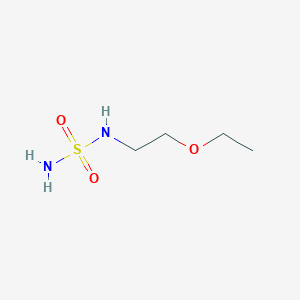
(E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(1H-pyrrol-3-yl)prop-2-enoate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for synthesizing (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate involves the esterification of 3-(1H-pyrrol-3-yl)prop-2-enoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 3-(1H-pyrrol-3-yl)prop-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). The major products of reduction are the corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
科学的研究の応用
Chemistry:
Biology and Medicine:
Drug Development: This compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active molecules.
Industry:
作用機序
The mechanism by which (E)-tert-butyl3-(1H-pyrrol-3-yl)acrylate exerts its effects is primarily through its interactions with various molecular targets. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
tert-Butyl acrylate: Similar in structure but lacks the pyrrole ring, making it less versatile in biological applications.
tert-Butyl 4-(1H-pyrrol-3-yl)butanoate: Another pyrrole derivative but with a longer carbon chain, which can affect its reactivity and applications.
Uniqueness:
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
tert-butyl 3-(1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)5-4-9-6-7-12-8-9/h4-8,12H,1-3H3 |
InChIキー |
VHHOANRGJDNEQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C=CC1=CNC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Aminopyrido[4,3-d]pyrimidine 7w](/img/structure/B8275007.png)








![3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8275080.png)
![2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran-4-one](/img/structure/B8275092.png)



